molecular formula C16H15BrN6OS B11050072 6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11050072
M. Wt: 419.3 g/mol
InChI Key: SAGQGGUTANAKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{6-[1-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PHENYL METHYL ETHER” is a complex organic compound that features a combination of pyrazole, triazole, and thiadiazole rings. These types of compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-{6-[1-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PHENYL METHYL ETHER” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the formation of the triazole and thiadiazole rings. The final step involves the etherification of the phenyl group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions could target the triazole or thiadiazole rings.

    Substitution: Substitution reactions may occur at the bromine atom or the methyl ether group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, it could be studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Industrially, it could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “4-{6-[1-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PHENYL METHYL ETHER” would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-{6-[1-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PHENYL METHYL ETHER
  • 4-{6-[1-(4-FLUORO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PHENYL METHYL ETHER

Uniqueness

The uniqueness of “4-{6-[1-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PHENYL METHYL ETHER” lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C16H15BrN6OS

Molecular Weight

419.3 g/mol

IUPAC Name

6-[1-(4-bromo-3-methylpyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H15BrN6OS/c1-9-13(17)8-22(20-9)10(2)15-21-23-14(18-19-16(23)25-15)11-4-6-12(24-3)7-5-11/h4-8,10H,1-3H3

InChI Key

SAGQGGUTANAKTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)C(C)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.